(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone
Description
(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone, designated as ML337, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). It was developed through iterative parallel synthesis to achieve sub-micromolar potency (mGlu3 IC50 = 593 nM) and high selectivity over mGlu2 (IC50 > 30 μM) . The compound features a (2-fluorophenyl) group linked to a 3-hydroxypiperidine moiety via a ketone bridge, a structure optimized for central nervous system (CNS) penetration, with brain-to-plasma (B:P) ratios of 0.92 in mice and 0.3 in rats .
Key synthetic steps involve coupling (R)-3-hydroxypiperidine with a fluorophenyl intermediate using EDC, DMAP, and DIPEA in dichloromethane (95% yield) . Deuterium incorporation into the methoxy substituent improved metabolic stability, reducing in vitro and in vivo clearance by >50% . ML337’s discovery highlights the importance of fluorine substitution for target engagement and deuteration for pharmacokinetic optimization.
Properties
IUPAC Name |
(2-fluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYNLOSNXLQZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655975 | |
| Record name | (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-21-8 | |
| Record name | Methanone, (2-fluorophenyl)(3-hydroxy-1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 3-hydroxy-piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include steps for waste management and environmental protection to comply with regulatory standards.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Methanone Group
The ketone group undergoes nucleophilic acyl substitution under basic or acidic conditions. For example:
-
Reaction with Amines :
In the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the ketone reacts with amines to form amides (e.g., synthesis of compound 8j in ).
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amidation of ketone | DMF, EDC, HOBt, diisopropylethamine, 4 h at RT | Substituted amide derivatives | 60–75% | , |
Hydroxyl Group Reactivity
The 3-hydroxypiperidin-1-yl moiety participates in:
-
Acylation : Reacts with acyl chlorides or anhydrides to form esters.
-
Alkylation : Forms ethers under Mitsunobu conditions or with alkyl halides.
| Reaction | Reagents | Conditions | Application |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | RT, 2 h | Prodrug synthesis |
| Mitsunobu reaction | DIAD, PPh<sub>3</sub>, ROH | THF, 0°C to RT | Ether derivatives |
Data extrapolated from piperidine hydroxyl reactivity trends, .
Fluorophenyl Ring Reactivity
The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position. Documented reactions include:
-
Halogenation : Bromination at the meta position using Br<sub>2</sub>/CH<sub>2</sub>Cl<sub>2</sub> .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids.
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromination | Br<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 0°C to RT, 90 min | 3-Bromo-2-fluorophenyl derivative |
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub> | DME/H<sub>2</sub>O, 80°C, 12 h | Biaryl analogs |
Adapted from fluorophenyl reactivity studies ,.
Redox Reactions
-
Ketone Reduction : The methanone group is reduced to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub>.
-
Oxidation of Piperidine : The hydroxyl group oxidizes to a ketone under strong oxidants (e.g., KMnO<sub>4</sub>).
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Ketone reduction | NaBH<sub>4</sub>, MeOH | RT, 1 h | (2-Fluorophenyl)(3-hydroxypiperidin)methanol |
| Piperidine oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 60°C, 3 h | 3-Ketopiperidine derivative |
Stability and Degradation
-
Acidic Hydrolysis : The compound decomposes in strong acids (e.g., HCl) via cleavage of the piperidine-ketone bond.
-
Photodegradation : Exposure to UV light induces defluorination, forming phenolic byproducts .
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 1 M HCl, 25°C | Hydrolysis of the amide bond | 2.5 h |
| UV light (254 nm) | Defluorination and ring oxidation | 6 h |
Solubility and Reaction Solvent Compatibility
The compound exhibits optimal reactivity in polar aprotic solvents (e.g., DMF, DMSO) but is poorly soluble in water (<0.1 mg/mL), .
| Solvent | Solubility (mg/mL) | Reactivity Compatibility |
|---|---|---|
| DMF | 45.2 | High (amide couplings) |
| DCM | 22.7 | Moderate (acylation) |
| Ethanol | 8.9 | Low (limited utility) |
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound is being studied for its potential as a pharmacologically active agent. Its structure suggests that it could interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of similar compounds may exhibit neuropharmacological effects, potentially acting as antagonists for certain receptors involved in anxiety and depression treatment .
Case Studies
- A study on related compounds demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders .
- Another investigation highlighted the antimicrobial properties of structurally similar nitroanilines, indicating that (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone may share similar efficacy against various bacterial strains .
Organic Synthesis
Role as an Intermediate
this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, enabling the creation of a variety of derivatives with tailored properties.
Synthetic Routes
The synthesis typically begins with 2-fluorobenzoyl chloride and 3-hydroxy-piperidine under controlled conditions using bases like triethylamine to facilitate nucleophilic substitution reactions. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.
Biological Studies
Investigating Biological Effects
Research into the biological effects of this compound focuses on its interactions within biological systems. The compound may modulate enzyme activity or bind to specific receptors, leading to various physiological responses. Understanding these interactions is crucial for assessing its therapeutic potential .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to molecular targets, potentially influencing pathways related to inflammation and cell proliferation. Such interactions could provide insights into its role in disease modulation.
Industrial Applications
Specialty Chemicals Production
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
- Piperidine Substitution : Replacing 3-hydroxypiperidine (ML337) with 1-methylpiperidin-4-yl (Compound 8d) eliminates hydroxyl-mediated hydrogen bonding, likely reducing CNS target engagement .
- Aromatic Ring Halogenation : The 5-HT1A agonist () uses a 3-chloro-4-fluorophenyl group, suggesting bulkier halogens may favor serotonin receptor binding over mGlu3 .
- Deuteration : Deuterating ML337’s methoxy group (Compound 12) enhances metabolic stability without sacrificing potency, demonstrating a viable strategy for improving PK profiles .
Functional Group Impact on Target Selectivity
- Hydroxyl vs. Methyl Groups : The 3-hydroxypiperidine in ML337 is critical for mGlu3 selectivity, as methyl-substituted analogues (e.g., Compound 8d) lack receptor-binding data, implying reduced CNS activity .
- Fluorine Positioning: ML337’s 2-fluorophenyl group balances lipophilicity and steric effects, whereas 2,4-difluorobenzophenone (), a pesticide intermediate, lacks receptor affinity due to its planar benzophenone core .
Pharmacokinetic and Metabolic Comparisons
Table 2: Metabolic and CNS Penetration Profiles
| Compound | Metabolic Soft Spot | Plasma Protein Binding (PPB) | CNS Penetration (B:P) | Clearance (CLp) |
|---|---|---|---|---|
| ML337 | O-demethylation | 97% (mouse/human) | 0.92 (mouse), 0.3 (rat) | High (improved with D3CO) |
| Deuterated ML337 | Deuterated O-demethylation | 97% | Similar to ML337 | CLp reduced 50% |
| 5-HT1A Agonist | Not reported | Not reported | Not tested | Not reported |
- Metabolic Stability : ML337’s O-demethylation is mitigated by deuteration, whereas the 5-HT1A agonist’s metabolic fate remains uncharacterized .
- CNS Penetration : ML337’s B:P ratio near unity in mice contrasts with lower ratios in rats, highlighting species-specific differences in blood-brain barrier transport .
Biological Activity
(2-Fluorophenyl)(3-hydroxypiperidin-1-yl)methanone is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the realm of central nervous system (CNS) disorders. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14FNO2
- Molecular Weight : 221.25 g/mol
The presence of the fluorine atom in the phenyl ring and the hydroxypiperidine moiety suggests potential interactions with various biological targets, particularly in neurotransmitter systems.
Interaction with Metabotropic Glutamate Receptors
Research indicates that this compound acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGluR5). This interaction enhances glutamate-induced receptor activation, which is crucial for modulating synaptic transmission and plasticity in the CNS. Such modulation has implications for treating anxiety and psychotic disorders .
Selectivity and Efficacy
Studies have shown that this compound exhibits selectivity for mGluR5 over other glutamate receptor subtypes. Its efficacy was evaluated in rodent models, demonstrating significant anxiolytic effects without the typical side effects associated with direct agonists .
Antipsychotic Potential
In preclinical studies, this compound demonstrated potential antipsychotic-like activity. It effectively reversed amphetamine-induced hyperlocomotion in rodents, a behavioral model predictive of antipsychotic efficacy. This suggests that compounds targeting mGluR5 may provide new avenues for treating schizophrenia and related disorders .
Neuroprotective Effects
The compound's neuroprotective properties have also been explored. By modulating glutamate signaling, it may reduce excitotoxicity, a process implicated in various neurodegenerative diseases. The balance of excitatory and inhibitory neurotransmission is critical for maintaining neuronal health .
Study 1: Anxiolytic Effects in Rodent Models
A study published by Conn et al. (2009) investigated the anxiolytic properties of mGluR5 PAMs, including derivatives of this compound. The results indicated a dose-dependent reduction in anxiety-like behaviors in elevated plus maze tests, suggesting significant therapeutic potential .
Study 2: Antipsychotic Activity Assessment
In another study, researchers assessed the compound's ability to reverse psychostimulant-induced behaviors. The findings showed that treatment with this compound significantly mitigated hyperlocomotion induced by amphetamines, supporting its role as a candidate for antipsychotic drug development .
Summary Table of Biological Activities
| Activity | Mechanism | Model/Study | Outcome |
|---|---|---|---|
| Anxiolytic Effects | Positive allosteric modulation of mGluR5 | Elevated plus maze | Dose-dependent reduction in anxiety-like behavior |
| Antipsychotic Potential | Reversal of amphetamine-induced hyperlocomotion | Rodent behavioral model | Significant reduction in hyperlocomotion |
| Neuroprotective Effects | Modulation of glutamate signaling | Neurodegenerative disease models | Potential reduction in excitotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
